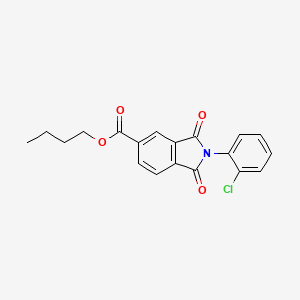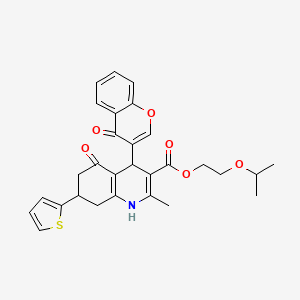
butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a butyl ester group, a chlorophenyl group, and a dioxo-dihydro-isoindole core. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
合成路线和反应条件: 合成2-(2-氯苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸丁酯通常涉及以下步骤:
异吲哚核的形成: 异吲哚核可以通过邻位取代苯甲醛和胺之间的环化反应合成。该反应通常由路易斯酸(例如氯化铝)催化。
氯苯基的引入: 氯苯基可以通过使用2-氯苯甲酰氯和异吲哚核的傅克酰基化反应引入。该反应也由路易斯酸催化。
酯化: 最后一步是在强酸催化剂(例如硫酸)的存在下,将羧酸基团与丁醇进行酯化。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成可以提高生产过程的效率和收率。
反应类型:
氧化: 该化合物可以发生氧化反应,尤其是在异吲哚核处,导致形成醌衍生物。
还原: 还原反应可以在羰基上发生,将其转化为羟基。
取代: 氯苯基可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产物:
氧化: 醌衍生物。
还原: 羟基衍生物。
取代: 根据所用亲核试剂的不同,各种取代的异吲哚衍生物。
科学研究应用
2-(2-氯苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸丁酯在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗癌、抗病毒和抗菌活性。
医药: 研究其在药物开发中的潜在用途,尤其是针对特定生物途径。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物和涂料。
5. 作用机理
2-(2-氯苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸丁酯的作用机理涉及其与体内特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性并导致各种生物效应。所涉及的确切途径取决于所研究的特定生物活性。
类似化合物:
- 2-(2-溴苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸丁酯
- 2-(2-氟苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸丁酯
- 2-(2-甲基苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸丁酯
比较:
- 独特性: 2-(2-氯苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸丁酯中氯苯基的存在赋予其与具有不同取代基的类似物相比独特的化学和生物特性。
- 反应性: 氯苯基中的氯原子可以参与各种取代反应,使该化合物能够进行化学修饰。
- 生物活性: 苯环上的特定取代基可以影响化合物与生物靶标的相互作用,导致生物活性差异。
作用机制
The mechanism of action of butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
相似化合物的比较
- Butyl 2-(2-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Butyl 2-(2-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Butyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Comparison:
- Uniqueness: The presence of the chlorophenyl group in butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate imparts unique chemical and biological properties compared to its analogs with different substituents.
- Reactivity: The chlorine atom in the chlorophenyl group can participate in various substitution reactions, making the compound versatile for chemical modifications.
- Biological Activity: The specific substituents on the phenyl ring can influence the compound’s interaction with biological targets, leading to differences in biological activity.
属性
分子式 |
C19H16ClNO4 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
butyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c1-2-3-10-25-19(24)12-8-9-13-14(11-12)18(23)21(17(13)22)16-7-5-4-6-15(16)20/h4-9,11H,2-3,10H2,1H3 |
InChI 键 |
XTDBORVJUMDAIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11623061.png)
![5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623063.png)
![N-[(4-Methylphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11623068.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
